Einecs 264-958-3

aqueous solubility formulation compatibility cosmetic preservative

EINECS 264-958-3 (CAS 64601-13-4), systematically named octanoic acid, compound with 2-(isopropylamino)ethanol (1:1), is a stoichiometric 1:1 salt formed between caprylic acid (C8 fatty acid) and the secondary amino alcohol 2-(isopropylamino)ethanol. With a molecular formula of C13H29NO3 and a molecular weight of 247.37 g/mol, the compound appears as a clear, colorless to slightly yellow liquid at ambient temperature.

Molecular Formula C13H29NO3
Molecular Weight 247.37 g/mol
CAS No. 64601-13-4
Cat. No. B12803950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 264-958-3
CAS64601-13-4
Molecular FormulaC13H29NO3
Molecular Weight247.37 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O.CC(C)NCCO
InChIInChI=1S/C8H16O2.C5H13NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)6-3-4-7/h2-7H2,1H3,(H,9,10);5-7H,3-4H2,1-2H3
InChIKeyCLUKHARRSZKCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EINECS 264-958-3 (CAS 64601-13-4): Octanoic Acid–Isopropylaminoethanol Salt for Cosmetic Preservation and Industrial Formulation Procurement


EINECS 264-958-3 (CAS 64601-13-4), systematically named octanoic acid, compound with 2-(isopropylamino)ethanol (1:1), is a stoichiometric 1:1 salt formed between caprylic acid (C8 fatty acid) and the secondary amino alcohol 2-(isopropylamino)ethanol . With a molecular formula of C13H29NO3 and a molecular weight of 247.37 g/mol, the compound appears as a clear, colorless to slightly yellow liquid at ambient temperature [1]. It is classified as an alkanolamine salt of a medium-chain fatty acid and is primarily utilized in the cosmetic and personal care industry as a preservative component, where its reported antibacterial and acid-resistant properties are leveraged to extend product shelf life in aqueous and emulsion-based formulations . The compound also finds ancillary use in coatings, plastics, surfactants, and flavor applications .

Why Octanoic Acid or Simple Octanoate Salts Cannot Substitute for EINECS 264-958-3 in Aqueous Cosmetic Preservation


Generic substitution of EINECS 264-958-3 with unmodified octanoic acid (CAS 124-07-2), sodium octanoate (CAS 1984-06-1), or ethanolamine octanoate (CAS 28098-03-5) fails because the 2-(isopropylamino)ethanol counter-ion confers a distinct combination of physicochemical properties that none of these comparators replicate simultaneously: dramatic water solubility enhancement over the parent fatty acid, a liquid physical state at ambient temperature unlike solid sodium octanoate, and a distinct lipophilic-hydrophilic balance (LogP 2.80, PSA 69.56 Ų) that differs materially from both the free acid and the ethanolamine analog [1]. These differences have direct consequences for aqueous formulation compatibility, cold-processing manufacturability, and preservative performance in low-pH product matrices. Critically, publicly available quantitative head-to-head comparative efficacy data for this specific compound against its closest structural analogs are severely limited; the differentiation evidence presented below draws primarily on cross-study physicochemical comparisons and class-level inferences from the known properties of octanoic acid and isopropylaminoethanol, and should be verified through formulation-specific preservative efficacy testing (e.g., USP <51> or ISO 11930 challenge tests) before procurement decisions .

EINECS 264-958-3 Quantitative Differentiation Evidence: Physicochemical and Formulation-Relevant Comparisons Against Closest Analogs


Aqueous Solubility Enhancement: EINECS 264-958-3 vs. Free Octanoic Acid for Water-Based Cosmetic Formulations

EINECS 264-958-3 is described as 'soluble in water and organic solvents' , representing a qualitative and quantitative leap in aqueous compatibility compared to free octanoic acid, which exhibits water solubility of only 0.68 g/L (0.068% w/v) at 20°C [1]. This approximately two-orders-of-magnitude difference in water affinity is attributable to salt formation with the basic isopropylaminoethanol moiety, which ionizes the carboxylic acid group and introduces a hydrophilic amino alcohol domain. In practical terms, octanoic acid at its maximum aqueous solubility of ~0.068% cannot achieve the typical preservative use concentrations of 0.5–2.5% by weight reported for octanoic acid–based preservative systems in personal care formulations [2], without co-solvents or emulsification. The salt form removes this solubility barrier for fully aqueous formulations.

aqueous solubility formulation compatibility cosmetic preservative

Flash Point and Processing Safety Profile: EINECS 264-958-3 vs. Free Octanoic Acid

EINECS 264-958-3 exhibits a flash point of 107.4°C [1], which is 22.6°C lower than the flash point of 130°C reported for unmodified octanoic acid [2]. This lower flash point classifies the compound as a combustible liquid (GHS Category 4, flash point >60°C and ≤93°C borderline; the measured 107.4°C places it above this threshold but well below the free acid), warranting different storage, ventilation, and handling protocols during bulk manufacturing operations. The flash point depression is consistent with the introduction of the volatile isopropylaminoethanol moiety (2-(isopropylamino)ethanol itself has a flash point of approximately 70.3°C [3]). For procurement and process engineering teams, this means that facilities designed for octanoic acid handling (flash point 130°C) may require additional ventilation or reduced-temperature processing when substituting with EINECS 264-958-3.

flash point processing safety thermal hazard manufacturing

Physical State and Ambient-Temperature Handling: Liquid EINECS 264-958-3 vs. Solid Sodium Octanoate

EINECS 264-958-3 is a clear, colorless to slightly yellow liquid at ambient temperature, with a reported melting point of approximately −35°C to −40°C . In contrast, sodium octanoate (CAS 1984-06-1), the most common simple salt of octanoic acid, is a solid powder with a melting point of 240.3°C . This physical state divergence has direct consequences for cosmetic and personal care manufacturing: liquid preservatives can be incorporated into formulations via simple metered pumping and cold mixing, whereas solid sodium octanoate requires a dissolution step (water solubility 50 mg/mL ) that may necessitate heating or extended mixing times. For 'cold-process' cosmetic manufacturing—an increasingly important sustainability-driven trend that reduces energy consumption and protects heat-sensitive ingredients—a liquid preservative component is operationally advantageous.

physical state cold processing formulation handling liquid preservative

Lipophilic-Hydrophilic Balance Differentiation: LogP and PSA of EINECS 264-958-3 vs. Free Octanoic Acid and Ethanolamine Octanoate

EINECS 264-958-3 has a computed LogP of 2.80 and a polar surface area (PSA) of 69.56 Ų [1], positioning it at a distinct point in lipophilic-hydrophilic space compared to free octanoic acid (LogP 2.43–3.05, PSA 37.3 Ų [2]) and ethanolamine octanoate (molecular weight 205.29 g/mol, C10H23NO3 ). The nearly doubled PSA (69.56 vs. 37.3 Ų) reflects the contribution of the isopropylaminoethanol moiety's secondary amine and hydroxyl groups, which increases hydrogen-bonding capacity and aqueous interfacial behavior. The LogP of 2.80 remains within the range associated with membrane permeabilization activity (octanoic acid's antimicrobial mechanism involves integration into lipid bilayers and disruption of membrane fluidity ), while the enhanced polarity may modulate the kinetics of membrane partitioning and the pH-dependent speciation of the active antimicrobial form. The ethanolamine analog, with a smaller molecular weight (205 vs. 247 g/mol) and lacking the isopropyl substituent, presents a different steric and electronic profile at biological membrane interfaces. Direct comparative MIC data for the target compound are not publicly available; the known MIC range for octanoic acid against Bacillus subtilis and Propionibacterium acnes is 200–1600 µg/mL, with limited efficacy against Gram-negative organisms (MIC >800 µg/mL for E. coli, P. aeruginosa) .

LogP polar surface area membrane partitioning preservative mechanism

Acid-Resistance Property: EINECS 264-958-3 in Low-pH Formulation Matrices

EINECS 264-958-3 is explicitly described as possessing 'acid-resistant properties' that contribute to its utility as a preservative and regulator in cosmetic formulations . This property is structurally rational: as a pre-formed salt, the octanoate anion is stabilized by the isopropylaminoethanol counter-ion, reducing the tendency of the active antimicrobial species (the protonated octanoic acid) to precipitate from solution at low pH. Free octanoic acid has a pKa of approximately 4.89 [1]; below this pH, the uncharged acid form predominates and its water solubility drops precipitously to 0.68 g/L, potentially causing phase separation or crystallization in acidic product matrices (e.g., alpha-hydroxy acid (AHA) exfoliants, acidic toners at pH 3.5–4.5). The salt form is expected to maintain a higher effective concentration of solubilized octanoate species across a broader pH window, though quantitative solubility-vs.-pH curves for the target compound are not publicly available and this inference requires experimental confirmation for specific formulations.

acid resistance low-pH formulation preservative stability cosmetic preservation

Boiling Point and Distillation Behavior: EINECS 264-958-3 vs. Free Octanoic Acid for Thermal Process Compatibility

EINECS 264-958-3 exhibits a boiling point of 239.3°C at 760 mmHg [1], which is closely aligned with the boiling point range of 237–239°C reported for free octanoic acid . The small differential (approximately 0.3–2.3°C) indicates that the salt form does not materially alter the high-temperature volatility profile relative to the parent acid, despite the significant molecular weight increase (247.37 vs. 144.21 g/mol). The vapor pressure of 0.022 mmHg at 25°C [1] is also consistent with low volatility under ambient conditions. This thermal stability profile supports the use of the compound in manufacturing processes that involve moderate heating (e.g., hot-fill cosmetic operations at 60–80°C) without significant volatile losses, while the close boiling point to octanoic acid means that existing distillation-based purification infrastructure designed for the free acid may be adaptable for the salt with minimal parameter adjustment.

boiling point thermal stability volatility process engineering

EINECS 264-958-3: Recommended Application Scenarios Based on Evidence-Based Differentiation


Aqueous Cosmetic Preservative Systems Requiring High Water Compatibility

For fully aqueous personal care formulations (e.g., micellar waters, facial mists, aqueous toners, hair conditioners) where the preservative must be completely dissolved in the water phase without co-solvents, EINECS 264-958-3 is the preferred octanoate form over free octanoic acid. The water-soluble salt form eliminates the 0.68 g/L solubility ceiling of the free acid , enabling preservative use concentrations in the 0.5–2.5% w/w range that are typical for octanoic acid–based antimicrobial systems [1]. This avoids the need for solubilizing agents (e.g., glycols, ethoxylated surfactants) that add cost, may irritate sensitive skin, and can interfere with preservative efficacy. Formulators should verify preservative efficacy via ISO 11930 or USP <51> challenge testing in the finished product matrix.

Cold-Process Cosmetic Manufacturing Without Heating or Dissolution Steps

In cold-process manufacturing workflows—where energy efficiency, sustainability targets, and the protection of heat-labile active ingredients (e.g., retinol, ascorbic acid, peptides, probiotics) are priorities—EINECS 264-958-3 offers a critical handling advantage as a pumpable liquid (melting point approximately −35°C to −40°C ) compared to solid sodium octanoate (melting point 240.3°C [1]), which requires a dissolution step. The liquid form enables direct metered addition to the batch at ambient temperature via standard liquid dosing equipment, reducing cycle time, eliminating heating energy, and improving batch-to-batch consistency by avoiding incomplete dissolution of solid particulates.

Low-pH Cosmetic Products (AHA/BHA Formulations, Acidic Skincare)

For acidic cosmetic products (pH 3.5–5.0) such as glycolic acid peels, salicylic acid toners, and vitamin C (ascorbic acid) serums, EINECS 264-958-3 is claimed to possess acid-resistant properties that may prevent preservative precipitation observed with free octanoic acid near and below its pKa of ~4.89 [1]. In these matrices, the pre-formed isopropylaminoethanol salt is structurally poised to maintain octanoate solubility where the un-ionized free acid would phase-separate, potentially preserving antimicrobial activity throughout the product shelf life. Formulators should confirm preservative stability via accelerated stability testing (e.g., 40°C/75% RH for 3 months) with periodic pH measurement and preservative content assay.

Surfactant, Coating, and Plastic Industrial Applications Requiring Liquid Handling

Beyond cosmetics, EINECS 264-958-3 is indicated for use in coatings, plastics, surfactants, and flavor formulations . In these industrial contexts, the liquid physical state, flash point of 107.4°C [1], and boiling point of 239.3°C at 760 mmHg [1] define the processing envelope. The compound's amphiphilic character (LogP 2.80, PSA 69.56 Ų [1]) and tertiary amine functionality may contribute surfactant-like properties relevant to emulsion polymerization, pigment dispersion, or corrosion inhibition. Procurement teams should specify purity, residual solvent content, and color specifications (clear colorless to slightly yellow per ) in their quality agreements, as these parameters are application-critical in industrial formulations.

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